molecular formula C14H10ClFN2O3 B13331382 N-(4-Chlorobenzyl)-3-fluoro-4-nitrobenzamide

N-(4-Chlorobenzyl)-3-fluoro-4-nitrobenzamide

Katalognummer: B13331382
Molekulargewicht: 308.69 g/mol
InChI-Schlüssel: BETNXUZHMVZIAM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Chlorobenzyl)-3-fluoro-4-nitrobenzamide is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with a 4-chlorobenzyl group, a 3-fluoro group, and a 4-nitro group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorobenzyl)-3-fluoro-4-nitrobenzamide typically involves the following steps:

    Chlorobenzylation: The 4-chlorobenzyl group can be introduced via a Friedel-Crafts alkylation reaction, where 3-fluoro-4-nitrobenzamide reacts with 4-chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Amidation: The final step involves the formation of the amide bond, which can be achieved by reacting the intermediate product with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Chlorobenzyl)-3-fluoro-4-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl position, using oxidizing agents like chromic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines or thiols, appropriate solvents

    Oxidation: Chromic acid, potassium permanganate

Major Products Formed

    Reduction: 3-fluoro-4-amino-N-(4-chlorobenzyl)benzamide

    Substitution: Various substituted derivatives depending on the nucleophile used

    Oxidation: Oxidized derivatives at the benzyl position

Wissenschaftliche Forschungsanwendungen

N-(4-Chlorobenzyl)-3-fluoro-4-nitrobenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies to understand its interaction with biological macromolecules and its potential as a bioactive compound.

    Industrial Applications: The compound may find use in the development of specialty chemicals and intermediates for various industrial processes.

Wirkmechanismus

The mechanism of action of N-(4-Chlorobenzyl)-3-fluoro-4-nitrobenzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the nitro, fluoro, and chlorobenzyl groups can influence its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Chlorobenzyl chloride
  • 3-Fluoro-4-nitrobenzamide
  • N-(4-Chlorobenzyl)-N-methylbenzene-1,4-disulfonamide

Uniqueness

N-(4-Chlorobenzyl)-3-fluoro-4-nitrobenzamide is unique due to the combination of its substituents, which confer specific chemical and physical properties. The presence of the nitro group enhances its reactivity, while the fluoro and chlorobenzyl groups contribute to its potential biological activity and stability.

Eigenschaften

Molekularformel

C14H10ClFN2O3

Molekulargewicht

308.69 g/mol

IUPAC-Name

N-[(4-chlorophenyl)methyl]-3-fluoro-4-nitrobenzamide

InChI

InChI=1S/C14H10ClFN2O3/c15-11-4-1-9(2-5-11)8-17-14(19)10-3-6-13(18(20)21)12(16)7-10/h1-7H,8H2,(H,17,19)

InChI-Schlüssel

BETNXUZHMVZIAM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1CNC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.